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Compound of Interest

Compound Name: 5-isopropyl-1H-pyrazol-3-amine

Cat. No.: B1350118 Get Quote

For Immediate Release

This technical guide provides a detailed analysis of the spectroscopic characteristics of 5-
isopropyl-1H-pyrazol-3-amine. The document is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis. While experimental data

for this specific molecule is not readily available in public literature, this guide offers a

comprehensive predicted spectroscopic profile based on established principles and data from

analogous compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 5-isopropyl-1H-pyrazol-3-amine. These

predictions are derived from the analysis of structurally related pyrazole derivatives and general

spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~1.2 Doublet 6H -CH(CH₃)₂

~3.0 Septet 1H -CH(CH₃)₂

~5.4 Singlet 1H C4-H

The chemical

shift of the

pyrazole ring

proton can vary

depending on the

solvent.

~4.5 - 5.5 Broad Singlet 2H -NH₂

This signal is

often broad and

its chemical shift

is concentration

and solvent

dependent. It

may exchange

with D₂O.

~9.0 - 11.0 Broad Singlet 1H NH

This signal is

characteristic of

the pyrazole ring

NH and is

typically broad. It

will also

exchange with

D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment Notes

~22 -CH(CH₃)₂

~28 -CH(CH₃)₂

~95 C4

~150 C5
The carbon bearing the

isopropyl group.

~155 C3
The carbon bearing the amine

group.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Medium-Strong, Broad
N-H stretching (NH₂ and ring

NH)

2960 - 2870 Medium C-H stretching (isopropyl)

~1640 Medium N-H bending (scissoring)

~1580 Medium C=N stretching (pyrazole ring)

~1470 Medium C-H bending (isopropyl)

~1100 Medium C-N stretching

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

125 [M]⁺ (Molecular Ion)

110 [M-CH₃]⁺

83 [M-C₃H₆]⁺

Experimental Protocols
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The following are generalized experimental methodologies for obtaining the spectroscopic data

outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation: Approximately 5-10 mg of 5-isopropyl-1H-pyrazol-3-amine is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a

5 mm NMR tube.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient

number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A

wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance of ¹³C, a

larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an

attenuated total reflectance (ATR) accessory.

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly

onto the ATR crystal. For transmission IR, a KBr pellet can be prepared by grinding a small

amount of the sample with dry potassium bromide and pressing it into a thin disk.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty ATR crystal or a blank KBr pellet is recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as one utilizing electron ionization (EI) or

electrospray ionization (ESI).
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Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled

to a gas or liquid chromatograph, as an eluent from the column.

Ionization: For EI-MS, a standard electron energy of 70 eV is used to induce fragmentation.

For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the ion source.

Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect

the molecular ion and any fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 5-isopropyl-1H-pyrazol-3-amine.
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General workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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